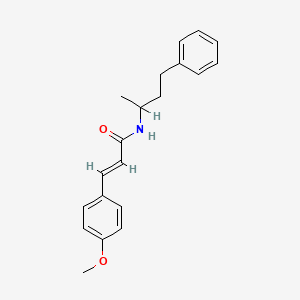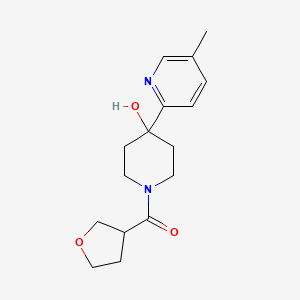
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA belongs to the class of acrylamide derivatives and is synthesized through a multi-step process.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is not fully understood. However, it is believed to work by modulating various signaling pathways in the body. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress. It has also been shown to increase the levels of glutathione, which is an important antioxidant in the body. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to reduce the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to have low toxicity and is well tolerated in animal models. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been shown to have good bioavailability and can cross the blood-brain barrier. However, there are also some limitations to using 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in lab experiments. It is a relatively new compound, and its long-term effects are not fully understood. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to have some off-target effects, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide with improved pharmacological properties. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore its therapeutic potential in these areas. The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide is not fully understood, and future research is needed to elucidate its molecular targets and signaling pathways. Finally, future research is needed to evaluate the long-term safety and efficacy of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide in animal models and human clinical trials.
合成方法
The synthesis of 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide involves a multi-step process that includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. This intermediate product is then reacted with N-(1-methyl-3-phenylpropyl)amine to obtain 4-methoxyphenyl-N-(1-methyl-3-phenylpropyl)acetamide. Finally, this compound is subjected to acryloyl chloride to obtain the desired product, 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide.
科学研究应用
3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various conditions such as cancer, inflammation, and neurodegenerative diseases. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 3-(4-methoxyphenyl)-N-(1-methyl-3-phenylpropyl)acrylamide has been studied for its neuroprotective effects and has been found to protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16(8-9-17-6-4-3-5-7-17)21-20(22)15-12-18-10-13-19(23-2)14-11-18/h3-7,10-16H,8-9H2,1-2H3,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZIZOYRHIMVDX-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(isobutylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5301609.png)
![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N-(4-methoxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5301635.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)
![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)
